molecular formula C17H15N3O3S B2766167 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946257-72-3

6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2766167
CAS No.: 946257-72-3
M. Wt: 341.39
InChI Key: ADFJMANELYSHAM-UHFFFAOYSA-N
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Description

6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that features a unique fusion of indoline, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Indoline Moiety: The indoline ring is introduced through a coupling reaction, such as a Friedel-Crafts acylation, where indoline reacts with an acyl chloride derivative of the thieno[2,3-d]pyrimidine core.

    Methylation: The final step involves the methylation of the nitrogen atoms in the pyrimidine ring, typically using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioamide derivatives.

Scientific Research Applications

6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways.

    Industry: Potential use in the development of new materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other thieno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The unique combination of the indoline, thieno, and pyrimidine rings in this compound provides it with distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-18-14(21)11-9-13(24-16(11)19(2)17(18)23)15(22)20-8-7-10-5-3-4-6-12(10)20/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJMANELYSHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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